Imidazole-2-thiol, 1-(m-bromophenyl)-
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Overview
Description
Imidazole-2-thiol, 1-(m-bromophenyl)- is a heterocyclic compound with the molecular formula C9H7BrN2S. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. The presence of a bromophenyl group at the 1-position and a thiol group at the 2-position makes this compound unique and of interest in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazole-2-thiol, 1-(m-bromophenyl)- typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including arylhalides and heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve the use of heterogeneous catalysts and environmentally friendly solvents. For example, the use of copper-supported hydrotalcite as a catalyst in water has been explored for the synthesis of imidazole derivatives .
Chemical Reactions Analysis
Types of Reactions
Imidazole-2-thiol, 1-(m-bromophenyl)- undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The bromophenyl group can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution of the bromine atom can result in various substituted imidazole derivatives .
Scientific Research Applications
Imidazole-2-thiol, 1-(m-bromophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antibacterial and antifungal properties.
Industry: It is used in the development of dyes for solar cells and other optical applications.
Mechanism of Action
The mechanism of action of imidazole-2-thiol, 1-(m-bromophenyl)- involves its interaction with specific molecular targets and pathways. For example, its anti-diabetic effects are attributed to its inhibition of the enzyme α-glucosidase, which plays a key role in carbohydrate metabolism . The compound’s antibacterial properties are linked to its ability to disrupt bacterial cell walls .
Comparison with Similar Compounds
Similar Compounds
1H-Benzo[d]imidazole-2-thiol: Similar in structure but lacks the bromophenyl group.
5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols: These compounds have been studied for their anti-diabetic properties.
Uniqueness
Imidazole-2-thiol, 1-(m-bromophenyl)- is unique due to the presence of both a bromophenyl group and a thiol group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
25372-22-9 |
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Molecular Formula |
C9H7BrN2S |
Molecular Weight |
255.14 g/mol |
IUPAC Name |
3-(3-bromophenyl)-1H-imidazole-2-thione |
InChI |
InChI=1S/C9H7BrN2S/c10-7-2-1-3-8(6-7)12-5-4-11-9(12)13/h1-6H,(H,11,13) |
InChI Key |
MVNASPZLDQMKDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C=CNC2=S |
Origin of Product |
United States |
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